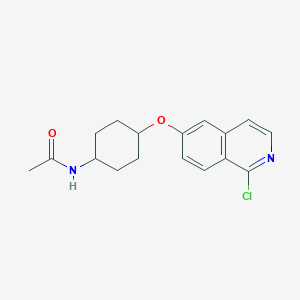
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexyl ring substituted with an acetamide group and a 1-chloroisoquinolin-6-yloxy moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide typically involves the following steps:
Formation of the 1-chloroisoquinolin-6-yloxy intermediate: This step involves the chlorination of isoquinoline to form 1-chloroisoquinoline, followed by its reaction with an appropriate hydroxylating agent to introduce the oxy group.
Cyclohexylation: The intermediate is then reacted with cyclohexanol under suitable conditions to form the cyclohexyl derivative.
Acetylation: Finally, the cyclohexyl derivative is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide: A closely related compound with similar structural features.
Other isoquinoline derivatives: Compounds with the isoquinoline core structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
923021-63-0 |
|---|---|
Molecular Formula |
C17H19ClN2O2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
N-[4-(1-chloroisoquinolin-6-yl)oxycyclohexyl]acetamide |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(21)20-13-2-4-14(5-3-13)22-15-6-7-16-12(10-15)8-9-19-17(16)18/h6-10,13-14H,2-5H2,1H3,(H,20,21) |
InChI Key |
GAQBURIHZVYOQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC(CC1)OC2=CC3=C(C=C2)C(=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















